molecular formula C7H14O2 B12986163 2,2-Diethyl-1,3-dioxolane CAS No. 4362-57-6

2,2-Diethyl-1,3-dioxolane

Cat. No.: B12986163
CAS No.: 4362-57-6
M. Wt: 130.18 g/mol
InChI Key: VEMJEYFBPWSPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diethyl-1,3-dioxolane is an organic compound with the molecular formula C7H14O2. It is a cyclic acetal, specifically a dioxolane, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst. Common catalysts include toluenesulfonic acid or Lewis acids such as zinc chloride. The reaction typically involves refluxing the reactants in toluene with continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency. For instance, activated carbon derived from corncob has been used as a catalyst for the production of related dioxolanes .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include aldehydes, ketones, and various substituted dioxolanes .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2,2-Diethyl-1,3-dioxolane exerts its effects is primarily through its role as a protecting group. It forms stable acetals with carbonyl compounds, preventing them from undergoing unwanted reactions during synthetic processes. The stability of the acetal group is due to the resonance stabilization and the ring strain in the five-membered dioxolane ring .

Comparison with Similar Compounds

Uniqueness: 2,2-Diethyl-1,3-dioxolane is unique due to its specific balance of stability and reactivity, making it particularly useful in synthetic organic chemistry. Its ethyl groups provide slightly different steric and electronic properties compared to its methyl analogs, influencing its behavior in chemical reactions .

Properties

IUPAC Name

2,2-diethyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-7(4-2)8-5-6-9-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMJEYFBPWSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(OCCO1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289774
Record name 2,2-Diethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4362-57-6
Record name 1, 2,2-diethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Diethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.